molecular formula C15H17N3OS B5778432 1-Morpholin-4-yl-3-naphthalen-1-ylthiourea

1-Morpholin-4-yl-3-naphthalen-1-ylthiourea

Cat. No.: B5778432
M. Wt: 287.4 g/mol
InChI Key: YUZIPVJBKKBMSY-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-naphthalen-1-ylthiourea is an organic compound that features a morpholine ring, a naphthalene moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-3-naphthalen-1-ylthiourea typically involves the reaction of naphthalen-1-yl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-Morpholin-4-yl-3-naphthalen-1-ylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may facilitate binding through π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

  • 1-Phenyl-3-naphthalen-1-ylthiourea
  • 1-Morpholin-4-yl-3-phenylthiourea
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Comparison: 1-Morpholin-4-yl-3-naphthalen-1-ylthiourea is unique due to the presence of both a morpholine ring and a naphthalene moiety, which may enhance its binding affinity and specificity for certain biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research .

Properties

IUPAC Name

1-morpholin-4-yl-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZIPVJBKKBMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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